1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(2,4-Dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 2,4-dimethoxybenzoyl group at position 1 and a methylsulfanyl (SCH₃) substituent at position 2.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-9-4-5-10(11(8-9)18-2)12(16)15-7-6-14-13(15)19-3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRDUMYDFBXJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN=C2SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia or primary amines, under controlled conditions.
Introduction of the 2,4-Dimethoxybenzoyl Group: The 2,4-dimethoxybenzoyl group can be introduced via acylation reactions using 2,4-dimethoxybenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The substituents on the benzoyl or aryl group significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl in ) reduce conformational flexibility, which may hinder binding to certain targets.
Functional Group Modifications on the Imidazole Core
Variations at position 2 (methylsulfanyl vs. other groups) and sulfonyl/sulfinyl analogs:
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Methoxy groups on the benzoyl ring (target compound) may enhance electron-rich environments, favoring interactions with positively charged biological targets .
- Methylsulfanyl substituents balance lipophilicity and steric demands, making the compound a candidate for further antimicrobial or anticancer screening .
Synthetic Accessibility :
- The target compound can likely be synthesized via routes similar to ethyl 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-1-yl) acetate , substituting ethyl chloroacetate with methylsulfanyl reagents.
Knowledge Gaps: No direct data exists on the target compound’s solubility, stability, or toxicity. Comparative studies with sulfonyl/sulfinyl analogs (e.g., ) are needed to evaluate substituent effects on bioactivity.
Biological Activity
1-(2,4-Dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential therapeutic applications. The imidazole ring structure is known for its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula: C12H15N3O3S
- Molecular Weight: 273.33 g/mol
- IUPAC Name: this compound
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study evaluated the antimicrobial efficacy of various imidazole compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Norfloxacin. The compound demonstrated promising activity, with an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | S. aureus |
| This compound | 32 | E. coli |
Antifungal Activity
The antifungal properties of imidazole derivatives have also been documented. In a study focusing on phytopathogens, the compound exhibited antifungal activity with an IC50 value of 25 µg/mL against Candida albicans, indicating its potential as an antifungal agent .
Anti-inflammatory Effects
Imidazoles are known for their anti-inflammatory properties. A case study involving the treatment of inflammatory conditions showed that the compound reduced pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The results indicated a dose-dependent decrease in inflammation markers following treatment with the compound .
The biological mechanisms through which this compound exerts its effects involve:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Modulation of Apoptotic Pathways: It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
Case Study: HepG2 Cell Line
A detailed investigation into the effects of the compound on HepG2 liver cancer cells revealed significant findings:
- Cell Cycle Arrest: Treatment with the compound resulted in G1 phase arrest, with an increase from 52.39% to 72.13% in G0-G1 phase cells after 24 hours.
- Apoptosis Induction: Flow cytometry analysis indicated a marked increase in early and late apoptotic cells upon treatment .
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G0-G1 | 52.39 | 72.13 |
| S | 34.77 | 25.19 |
| G2/M | 12.84 | 2.68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
